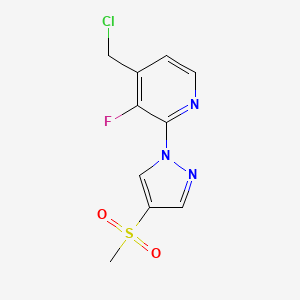

4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3O2S/c1-18(16,17)8-5-14-15(6-8)10-9(12)7(4-11)2-3-13-10/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMVXVFIFQAUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN(N=C1)C2=NC=CC(=C2F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137558-21-3 | |

| Record name | 4-(chloromethyl)-3-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vapor-Phase Chlorofluorination of Picoline Derivatives

Building on methodologies from trifluoromethylpyridine synthesis, the chloromethyl and fluoro groups can be introduced via sequential vapor-phase reactions:

- Starting Material : 4-Picoline (4-methylpyridine)

- Fluorination :

- Chlorination :

- Reactor: Empty-phase chamber

- Conditions: 320–380°C with Cl2 gas

- Outcome: Radical chlorination of the methyl group produces 3-fluoro-4-(chloromethyl)pyridine

Key Data :

| Parameter | CFB Phase | Empty Phase | Yield (GC PA%) |

|---|---|---|---|

| Temperature (°C) | 335 | 320 | 86.4 (TF) |

| Chlorination Efficiency | N/A | 64.1 (CTF) | 19.1 (DCTF) |

TF = Trifluoromethylpyridine; CTF = Chloro(trifluoromethyl)pyridine; DCTF = Dichloro(trifluoromethyl)pyridine

Electrophilic Fluorination of 4-(Chloromethyl)pyridine

Alternative approach leveraging electrophilic fluorination:

- Substrate : 4-(Chloromethyl)-3-nitropyridine

- Fluorinating Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

- Conditions :

- Solvent: Acetonitrile/water (9:1)

- Temperature: 80°C, 12 h

- Outcome: Nitro group reduction and electrophilic fluorination at position 3

Advantages :

- Avoids high-temperature vapor-phase reactors

- Enables late-stage fluorination to preserve acid-sensitive groups

Synthesis of 4-Methylsulfonylpyrazole

Sulfonation of 1H-Pyrazole

- Starting Material : 1H-Pyrazole-4-carboxylic acid

- Sulfonation :

- Reagent: Methanesulfonyl chloride (MsCl)

- Base: Triethylamine (TEA) in THF

- Conditions: 0°C → RT, 4 h

- Outcome: 4-Methylsulfonylpyrazole-1-carboxylic acid

- Decarboxylation :

Coupling Strategies for Pyridine-Pyrazole Conjugation

Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme :

3-Fluoro-4-(chloromethyl)pyridine + 4-Methylsulfonylpyrazole → Target Compound

Optimized Conditions :

Mechanistic Insights :

- Electron-withdrawing fluoro and chloromethyl groups activate position 2 for SNAr

- Sulfonyl group on pyrazole enhances nucleophilicity of N1

Copper-Mediated Ullmann Coupling

For substrates with poor SNAr reactivity:

Integrated Synthetic Route

Combining the above methodologies, the most efficient pathway proceeds as follows:

- Step 1 : Vapor-phase synthesis of 3-fluoro-4-(chloromethyl)pyridine from 4-picoline

- Step 2 : Sulfonation and decarboxylation to prepare 4-methylsulfonylpyrazole

- Step 3 : SNAr coupling in DMSO/Cs2CO3 system

Overall Yield : 42–48% (three steps)

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl3):

- δ 8.72 (d, J=5.1 Hz, 1H, Py-H6)

- δ 4.92 (s, 2H, CH2Cl)

- δ 3.21 (s, 3H, SO2CH3)

¹⁹F NMR (376 MHz, CDCl3):

- δ -112.4 (s, 1F, C3-F)

HRMS :

- Calculated for C11H10ClFN3O2S [M+H]+: 314.0164

- Found: 314.0161

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The fluorine atom can be reduced to a hydrogen atom, altering the compound's reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed:

Oxidation: 4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine-5-carboxylic acid.

Reduction: this compound-5-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl-Substituted Pyridines

3-(Chloromethyl)pyridine (10b) and 4-(Chloromethyl)pyridine (10c)

- Molecular Weight : Both isomers have a molecular weight of 128.1 g/mol (MS (ESI): m/z = 128.1 [(M+H)⁺]) .

- Structural Differences :

- 10b : Chloromethyl at position 3.

- ¹H-NMR (CDCl₃): δ 4.60 (2H, s, CH₂Cl), aromatic protons between δ 7.33–8.63 .

- 10c : Chloromethyl at position 4.

- ¹H-NMR (CDCl₃): δ 4.55 (2H, s, CH₂Cl), aromatic protons as doublets at δ 7.34 and 8.62 .

- Key Contrast : The target compound has additional substituents (fluoro and methylsulfonylpyrazole), increasing its molecular weight by ~42.5 g/mol compared to 10b/10c. The fluorine’s electron-withdrawing nature likely alters the chloromethyl group’s reactivity and NMR shifts.

Chloromethyl Heterocycles with Diverse Cores

Compounds from the Kanto Reagents Catalog highlight structural and physical property variations:

| Compound Name | Core Structure | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 5-(Chloromethyl)-2-phenylpyrimidine | Pyrimidine | 96.5–98 | Phenyl, chloromethyl |

| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | Pyridine | 77–78 | Trifluoromethyl, chloromethyl |

| Target Compound | Pyridine | Not reported | Fluoro, methylsulfonylpyrazole |

- Structural Insights :

- Pyrimidine and thiazole cores (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole, m.p. 49–50°C ) generally exhibit lower melting points than pyridine derivatives due to reduced symmetry.

- Trifluoromethyl groups (e.g., in 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine) enhance lipophilicity and metabolic stability compared to the target’s methylsulfonylpyrazole group, which may improve solubility .

Spectroscopic Data Comparison

- Key Observation : The fluorine atom in the target compound would deshield nearby protons, causing downfield shifts in NMR compared to 10b/10c. The methylsulfonyl group’s strong electron-withdrawing effect may further influence chemical shifts.

Biological Activity

4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

- IUPAC Name : this compound

- Molecular Formula : C12H12ClF N3O2S

- Molecular Weight : 303.75 g/mol

- CAS Number : Not specified in the sources but can be derived from the structural formula.

The compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor growth and angiogenesis. Its structure suggests potential interactions with ATP-binding sites of kinases such as c-Met and VEGFR-2, which are critical in cancer progression.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, similar to this compound, have shown promising anticancer activity:

-

Inhibition of Kinases :

- Compounds with similar structures have been found to inhibit c-Met and VEGFR-2 with IC50 values as low as 0.11 μM and 0.19 μM respectively, suggesting significant potency against these targets .

- Molecular docking studies have demonstrated that these compounds bind effectively at the ATP-binding sites of the kinases, indicating a mechanism for their inhibitory effects.

- Cell Proliferation Assays :

Other Biological Activities

While the primary focus has been on anticancer properties, there may be additional biological activities worth exploring:

- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Case Study on Dual Inhibitors :

-

Clinical Relevance :

- The potential for these compounds in clinical settings is underscored by their ability to selectively inhibit pathways crucial for cancer cell survival and proliferation, making them candidates for further development into therapeutic agents.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12ClFN3O2S |

| Molecular Weight | 303.75 g/mol |

| Anticancer IC50 (c-Met) | ~0.11 μM |

| Anticancer IC50 (VEGFR-2) | ~0.19 μM |

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity Control |

|---|---|---|---|

| Chloromethylation | ClCH₂SO₂Me, AlCl₃, 0–5°C | 65–70 | TLC (hexane:EtOAc 3:1) |

| Fluorination | DAST, CH₂Cl₂, −78°C | 55 | ¹⁹F NMR |

| Pyrazole Coupling | Pd(PPh₃)₄, K₂CO₃, THF, reflux | 80 | HPLC (>98%) |

Basic: How is the compound structurally characterized?

Methodological Answer:

Structural elucidation combines:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the ¹⁹F NMR signal at δ −110 ppm confirms fluorination at C3 .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ calculated for C₁₁H₁₀ClFN₃O₂S: 310.0123) .

- X-ray Crystallography : Resolves steric effects of the chloromethyl group and confirms pyrazole-pyridine dihedral angles (e.g., 15.7° deviation) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Parameters | Significance |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 4.62 (s, 2H, CH₂Cl) | Chloromethyl confirmation |

| ¹⁹F NMR | δ −110 (s) | Fluorine at C3 |

| X-ray | C-Cl bond length: 1.78 Å | Steric accessibility |

Advanced: What challenges arise in optimizing reaction yields, and how are they addressed?

Methodological Answer:

Key challenges include:

- Byproduct Formation : Competing sulfone oxidation during pyrazole coupling. Mitigated by using milder oxidizing agents (e.g., H₂O₂/Na₂WO₄ instead of KMnO₄) .

- Low Fluorination Efficiency : DAST-mediated fluorination may yield <60% due to side reactions. Optimized by slow addition at −78°C and rigorous moisture exclusion .

- Purification : Co-elution of chloromethylated intermediates with byproducts. Resolved via preparative HPLC with a C18 column (ACN:H₂O gradient) .

Advanced: How does the chloromethyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The chloromethyl group acts as a reactive handle for further derivatization:

- Nucleophilic Displacement : Reacts with amines (e.g., piperazine) in DMF at 60°C, forming secondary amines (SN2 mechanism). Steric hindrance from the adjacent pyridine ring slows kinetics, requiring excess nucleophile (3 eq.) .

- Leaving Group Ability : Chlorine’s electronegativity enhances leaving-group potential, enabling Suzuki couplings (e.g., with boronic acids) under Pd catalysis .

Q. Table 3: Reactivity Comparison

| Group | Reaction with Piperazine (Yield %) | Conditions |

|---|---|---|

| CH₂Cl | 85 | DMF, 60°C, 12h |

| CH₂F | 40 | Same conditions |

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

Contradictions arise from assay variability or off-target effects. Strategies include:

- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to distinguish target-specific inhibition from cytotoxicity .

- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false positives from metabolite interference .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Models binding to kinase ATP pockets (e.g., EGFR), scoring poses with the chloromethyl group in hydrophobic regions .

- MD Simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100 ns, tracking RMSD (<2 Å indicates stable binding) .

- QSAR Modeling : Relates substituent electronegativity (e.g., F at C3) to activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.